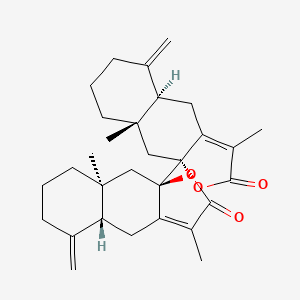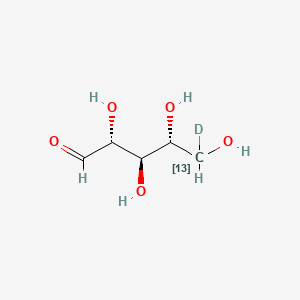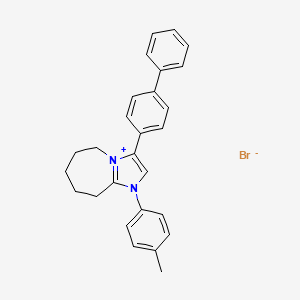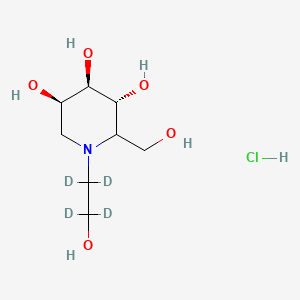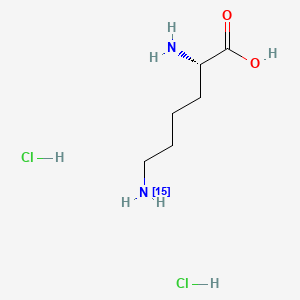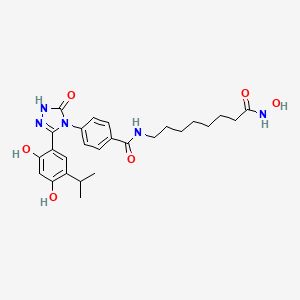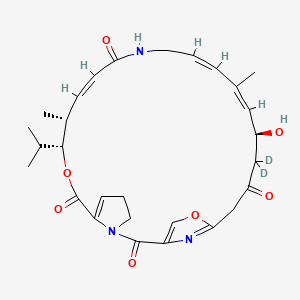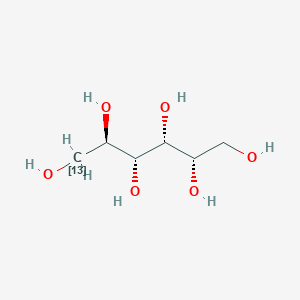
D-Sorbitol-13C-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Sorbitol-13C-2, also known as Sorbitol-13C-2 or D-Glucitol-13C-2, is a stable isotope-labeled compound. It is a six-carbon sugar alcohol that can be used as a sugar substitute. This compound is particularly useful in scientific research due to its labeled carbon-13 isotope, which allows for detailed metabolic studies and tracing in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Sorbitol-13C-2 involves the incorporation of the carbon-13 isotope into the D-Sorbitol molecule. This can be achieved through various synthetic routes, including the reduction of glucose-13C-2 using catalytic hydrogenation. The reaction typically requires a catalyst such as nickel or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of glucose-13C-2, followed by hydrogenation to produce the labeled sorbitol. The use of biotechnological methods, such as microbial fermentation, can also be employed to produce the labeled glucose precursor .
Analyse Des Réactions Chimiques
Types of Reactions
D-Sorbitol-13C-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sorbose or other sugar acids.
Reduction: Further reduction can yield different sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using nickel or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sorbose, sugar acids.
Reduction: Various sugar alcohols.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
D-Sorbitol-13C-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolic flux and enzyme activities.
Medicine: Used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of biodegradable polymers and as a stabilizing excipient in pharmaceutical formulations
Mécanisme D'action
D-Sorbitol-13C-2 exerts its effects primarily through its role as a sugar alcohol. It acts as a stabilizing agent, humectant, and sweetener. In metabolic studies, the carbon-13 label allows researchers to trace the compound through various biochemical pathways, providing insights into metabolic processes and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Sorbitol-1-13C
- D-Sorbitol-2-13C
- D-Mannitol-13C6
- D-Glucose-5-13C
Uniqueness
D-Sorbitol-13C-2 is unique due to its specific labeling at the second carbon position, which provides distinct advantages in tracing and studying specific metabolic pathways. Compared to other labeled compounds, it offers precise insights into the role of the second carbon in biochemical reactions .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1 |
Clé InChI |
FBPFZTCFMRRESA-UVIRXPDESA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


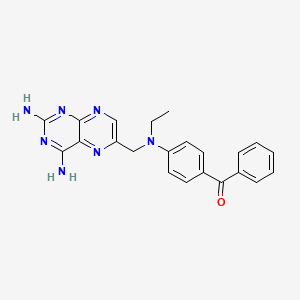
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
